molecular formula C14H20N2O2 B10802003 1-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-one

1-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-one

Cat. No.: B10802003
M. Wt: 248.32 g/mol
InChI Key: LJBOYOJGIIENIU-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of CL-16859 involves several steps. One common synthetic route includes the reaction of 4-methoxybenzoyl chloride with 4-methylpiperazine under controlled conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

CL-16859 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions involve the replacement of functional groups in the compound. Common reagents include halogens and nucleophiles, leading to the formation of substituted products.

Scientific Research Applications

CL-16859 has been extensively studied for its antibacterial properties It is used in research to understand bacterial resistance mechanisms and to develop new antibacterial agents

Mechanism of Action

The antibacterial activity of CL-16859 is attributed to its ability to inhibit bacterial cell wall synthesis. It targets specific enzymes involved in the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. By inhibiting these enzymes, CL-16859 disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.

Comparison with Similar Compounds

CL-16859 is unique in its structure and mechanism of action compared to other antibacterial agents. Similar compounds include:

    1-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-ethanol: This compound has a similar structure but differs in its functional group, leading to variations in its antibacterial activity.

    4-methoxybenzoyl chloride: This compound is a precursor in the synthesis of CL-16859 and has different chemical properties and applications.

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethanone

InChI

InChI=1S/C14H20N2O2/c1-15-7-9-16(10-8-15)11-14(17)12-3-5-13(18-2)6-4-12/h3-6H,7-11H2,1-2H3

InChI Key

LJBOYOJGIIENIU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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